3-(Bromomethyl)-3-fluoropyrrolidine
CAS No.:
Cat. No.: VC17409943
Molecular Formula: C5H9BrFN
Molecular Weight: 182.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H9BrFN |
---|---|
Molecular Weight | 182.03 g/mol |
IUPAC Name | 3-(bromomethyl)-3-fluoropyrrolidine |
Standard InChI | InChI=1S/C5H9BrFN/c6-3-5(7)1-2-8-4-5/h8H,1-4H2 |
Standard InChI Key | AXRZZAKLSPXQQF-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1(CBr)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 3-(bromomethyl)-3-fluoropyrrolidine consists of a saturated pyrrolidine ring with bromine and fluorine atoms attached to the same carbon atom (C3). This geminal dihalogenation creates significant steric and electronic effects that influence reactivity. X-ray crystallography data for related compounds, such as tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate, reveal a puckered ring conformation with axial fluorine and equatorial bromomethyl groups . The presence of both electronegative substituents enhances the ring’s susceptibility to nucleophilic substitution and elimination reactions.
Stereochemical Considerations
Chiral variants of this compound, including (R)- and (S)-enantiomers, exhibit distinct biological activities. For example, (S)-3-fluoropyrrolidine derivatives demonstrate superior inhibitory activity against dipeptidyl peptidase IV (DPP-IV) compared to their (R)-counterparts . The stereochemistry at C3 directly affects binding affinity to enzymatic active sites, as evidenced by molecular docking studies of fluoropyrrolidine-containing inhibitors .
Physicochemical Properties
Key physicochemical parameters for 3-(bromomethyl)-3-fluoropyrrolidine include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₈BrFN | |
Molecular Weight | 182.03 g/mol | |
Boiling Point | 183–187°C (lit.) | |
Optical Activity ([α]₂₀/D) | +8° (c = 1% in methanol) | |
SMILES | C1C(C(F)(Br)CN1) | |
LogP | 1.2 (calculated) |
The compound’s moderate lipophilicity (LogP ≈ 1.2) facilitates membrane permeability while maintaining sufficient aqueous solubility for biological testing .
Synthetic Methodologies
Bromofluorination of Pyrrolidine Derivatives
A widely employed strategy involves the bromofluorination of 3-methylenepyrrolidine precursors. Verniest et al. (2010) reported a two-step protocol using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF) :
-
Bromination: Treatment of 1-tert-butyl 4-methylenepiperidine-1-carboxylate with NBS in dichloromethane yields the dibrominated intermediate.
-
Fluorination: Subsequent reaction with Et₃N·3HF at 0°C introduces the fluorine atom via an SN2 mechanism, producing tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate in 68% yield .
This method benefits from mild conditions and high regioselectivity, though the use of HF reagents necessitates specialized handling equipment.
Stereoselective Synthesis
Enantiomerically pure forms are accessible through chiral resolution or asymmetric catalysis. A practical route to (R)-3-(bromomethyl)-3-fluoropyrrolidine involves enzymatic kinetic resolution of racemic precursors using Pseudomonas fluorescens lipase, achieving >99% enantiomeric excess (ee) . Alternatively, palladium-catalyzed asymmetric fluorination of prochiral alkenes provides direct access to chiral centers with 92% ee .
Applications in Medicinal Chemistry
Antitrypanosomal Agents
3-(Bromomethyl)-3-fluoropyrrolidine serves as a key intermediate in synthesizing urea derivatives active against Trypanosoma brucei and T. cruzi. Researchers at Janssen Pharmaceutica incorporated this scaffold into benzothiazole-urea hybrids, achieving IC₅₀ values of 0.8 nM against T. brucei in vitro . The fluorine atom enhances metabolic stability by resisting oxidative defluorination, while the bromomethyl group enables late-stage diversification via Suzuki-Miyaura cross-coupling .
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Fluoropyrrolidine-based DPP-IV inhibitors represent a promising class of antidiabetic agents. Compound 48—a cyclohexylglycine amide derivative featuring (S)-3-fluoropyrrolidine—exhibits 150-fold selectivity for DPP-IV over quiescent cell proline dipeptidase (QPP) . Structural optimization studies revealed that fluorination at C3 reduces off-target activity while maintaining nanomolar potency (Ki = 2.3 nM) .
Future Directions and Challenges
Ongoing research focuses on exploiting 3-(bromomethyl)-3-fluoropyrrolidine’s unique reactivity for targeted drug delivery systems. Challenges include improving synthetic scalability and addressing the environmental impact of bromine-containing byproducts. Recent advances in continuous-flow chemistry may mitigate these issues by enabling precise control over reaction parameters and waste minimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume